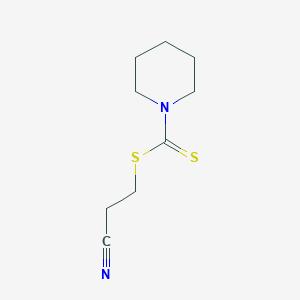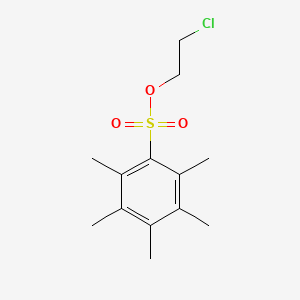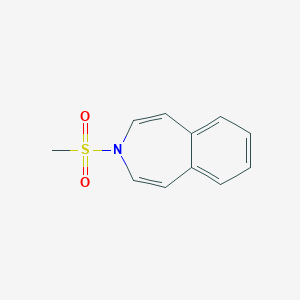
Methyl (R)-6,6-dimethylmorpholine-3-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by a morpholine ring substituted with a methyl ester group and two methyl groups at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the ester and methyl groups. One common method involves the alkylation of morpholine with methyl iodide, followed by esterification with methyl chloroformate. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation and esterification steps.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized morpholine derivatives.
科学研究应用
Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用机制
The mechanism of action of Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride can be compared with other morpholine derivatives, such as:
Methyl 6-methylmorpholine-3-carboxylate: Lacks the additional methyl group at the 6-position, resulting in different chemical properties and reactivity.
Ethyl ®-6,6-dimethylmorpholine-3-carboxylate: Contains an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
Methyl ®-6,6-dimethylmorpholine-3-carboxylate: The hydrochloride salt form may have different solubility and stability compared to the free base form.
The uniqueness of Methyl ®-6,6-dimethylmorpholine-3-carboxylate hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C8H16ClNO3 |
|---|---|
分子量 |
209.67 g/mol |
IUPAC 名称 |
methyl (3R)-6,6-dimethylmorpholine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)5-9-6(4-12-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1 |
InChI 键 |
OGJYBSYSZIAEOJ-FYZOBXCZSA-N |
手性 SMILES |
CC1(CN[C@H](CO1)C(=O)OC)C.Cl |
规范 SMILES |
CC1(CNC(CO1)C(=O)OC)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[4-[[2-Sulfanylidene-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]methyl]piperazin-1-yl]methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B14008206.png)


![2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B14008220.png)
![2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid](/img/structure/B14008228.png)


![Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane](/img/structure/B14008248.png)





